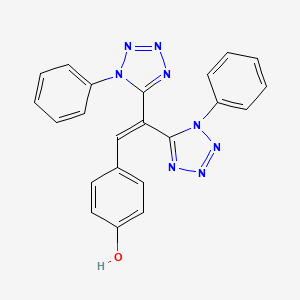

4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” is a chemical compound with the molecular formula C22H16N8O . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their wide range of biological properties .

Molecular Structure Analysis

The molecular structure of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be analyzed using various spectroscopic techniques and computational methods. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to determine the structure of the compound . Density functional theory studies can reveal the observed LUMO/HOMO energies and charge transfer within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be determined using various computational methods. For example, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule can be calculated through density functional theory studies .Applications De Recherche Scientifique

Bioremediation and Environmental Applications

- Bioremediation of Bisphenol A : Research has shown the potential of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A (BPA), a structurally similar phenolic compound, using a reverse micelles system. The study demonstrated significant degradation of BPA, highlighting the utility of laccase in breaking down phenolic environmental pollutants (Chhaya & Gupte, 2013).

Antioxidant Activity

- Phenolic Antioxidants as Inhibitors : Certain phenolic antioxidants have been identified as potent inhibitors of specific enzymes, suggesting their utility in various biological and chemical processes. For instance, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane has shown significant inhibitory activity, indicating the relevance of phenolic compounds in enzyme regulation and potential therapeutic applications (Sokolove et al., 1986).

Polymer and Material Science

- Synthesis of Bio-Based Functional Styrene Monomers : Research into naturally occurring vinylphenolic compounds, such as 4-vinylguaiacol derived from ferulic acid, for the synthesis of bio-based poly(vinylguaiacol) and poly(vinylcatechol) demonstrates the versatility of phenolic derivatives in creating sustainable materials. This highlights the potential for similar compounds in developing new polymeric materials with desirable properties (Takeshima, Satoh, & Kamigaito, 2017).

Medicinal Chemistry

- Antimicrobial Activity : Novel (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) synthesized via 1,3-dipolar cycloaddition demonstrated pronounced antimicrobial activity, underscoring the medicinal chemistry applications of phenolic and heterocyclic compounds in developing new antimicrobial agents (Lavanya et al., 2014).

Orientations Futures

Tetrazole derivatives, including “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol”, have promising potential in pharmaceutical chemistry due to their wide range of biological properties . Future research could focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .

Propriétés

IUPAC Name |

4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBCFDWCNYJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)

![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)

![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)

![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)

![3-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2776434.png)

![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)

![N-(2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2776436.png)

![N-(4-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2776438.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B2776439.png)